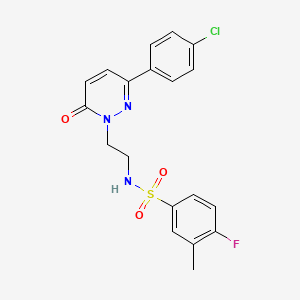![molecular formula C23H20N2OS2 B2374872 (E)-3-(benzo[d]tiazol-2-il)-N-(4-metoxibencilideno)-4,5,6,7-tetrahidrobenzo[b]tiofen-2-amina CAS No. 392246-27-4](/img/structure/B2374872.png)
(E)-3-(benzo[d]tiazol-2-il)-N-(4-metoxibencilideno)-4,5,6,7-tetrahidrobenzo[b]tiofen-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a useful research compound. Its molecular formula is C23H20N2OS2 and its molecular weight is 404.55. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Características clave:
- Características clave:
Sondas fluorescentes para la detección de cisteína
Polímeros conjugados para sensores de fluorescencia
Síntesis de fármacos y agentes quimioterapéuticos
Mecanismo De Acción
Target of Action
The primary target of this compound is cysteine (Cys) . Cys plays a key role in all life forms .
Mode of Action
The compound, also known as 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), has been developed for selectively sensing Cys over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .
Pharmacokinetics
The compound has been used for imaging cys in hepg2 cells and zebrafish, suggesting it can be absorbed and distributed in these systems .
Result of Action
The compound’s interaction with Cys results in a significant enhancement of fluorescence . This suggests that the compound could be used as a fluorescent probe for detecting Cys in biological systems .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other analytes can affect the compound’s selectivity for Cys . .
Propiedades
IUPAC Name |
(E)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c1-26-16-12-10-15(11-13-16)14-24-22-21(17-6-2-4-8-19(17)27-22)23-25-18-7-3-5-9-20(18)28-23/h3,5,7,9-14H,2,4,6,8H2,1H3/b24-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWRRKMSHXSEL-ZVHZXABRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)
![N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2374790.png)

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2374792.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2374793.png)
![METHYL 4-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2374795.png)

![3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2374800.png)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)

![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2374809.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)
